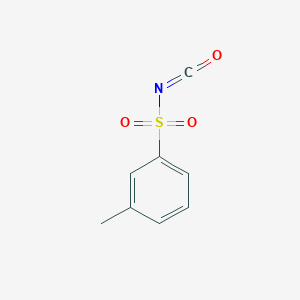

3-Methylbenzene-1-sulfonyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

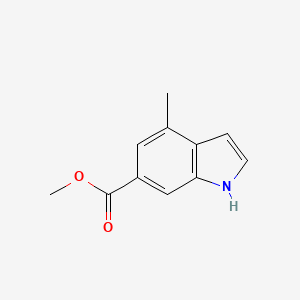

3-Methylbenzene-1-sulfonyl isocyanate, also known as toluenesulfonyl isocyanate or TsNCO, is a synthetic compound with the molecular formula C8H7NO2S. It has a molecular weight of 197.21 .

Synthesis Analysis

Isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis

The molecular formula of 3-Methylbenzene-1-sulfonyl isocyanate is C8H7NO3S . The molecular weight is 197.21 .Chemical Reactions Analysis

Isocyanates, such as 3-Methylbenzene-1-sulfonyl isocyanate, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación

Synthesis of Amides

3-Methylbenzene-1-sulfonyl isocyanate is used as an electrophilic reagent to synthesize amides. It reacts with nucleophiles, such as amines, to form sulfonyl amides, which are valuable in creating a variety of bioactive molecules and pharmaceuticals .

Production of Sulfonyl Ureas

This compound is instrumental in the production of sulfonyl ureas. These compounds have applications in medicine, particularly as oral hypoglycemic agents used to manage type 2 diabetes mellitus .

Creation of Pyrrolidine Derivatives

Pyrrolidine derivatives are synthesized using 3-Methylbenzene-1-sulfonyl isocyanate. These derivatives are significant in medicinal chemistry, serving as building blocks for alkaloid synthesis .

Lactam Formation

Lactams, which are cyclic amides, can be synthesized from 3-Methylbenzene-1-sulfonyl isocyanate. Lactams are core structures in many antibiotics, such as penicillins and cephalosporins .

Development of Oxazolidinones

Oxazolidinones, another class of antibiotics, can be derived from reactions involving 3-Methylbenzene-1-sulfonyl isocyanate. These compounds are particularly useful in treating infections caused by gram-positive bacteria .

Electrophilic Aromatic Substitution Reactions

3-Methylbenzene-1-sulfonyl isocyanate can participate in electrophilic aromatic substitution reactions, which are fundamental in the field of organic synthesis. This allows for the introduction of sulfonyl isocyanate groups into aromatic compounds, expanding the diversity of chemical structures .

Nucleophilic Substitution Reactions

It is also involved in nucleophilic substitution reactions at the benzylic position. These reactions are crucial for modifying the chemical structure of benzene derivatives, leading to a wide range of applications in organic synthesis .

Research and Development

Due to its versatility, 3-Methylbenzene-1-sulfonyl isocyanate is a valuable compound in research and development. It is available in various quantities for research purposes, facilitating its use in pilot-scale or production applications .

Each of these applications demonstrates the compound’s importance in scientific research, particularly in the field of organic chemistry, where it serves as a versatile intermediate for synthesizing a wide array of chemical entities with practical applications in medicine and industry. The ability to purchase this compound in different quantities allows for flexibility in research and development, making it accessible for various scales of experimental work .

Mecanismo De Acción

Safety and Hazards

Isocyanates, including 3-Methylbenzene-1-sulfonyl isocyanate, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also cause skin irritation and serious eye irritation .

Propiedades

IUPAC Name |

3-methyl-N-(oxomethylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHEJYDQNWSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzene-1-sulfonyl isocyanate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)

![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2585397.png)

![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)

![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)